molecular formula C16H13FN2O2 B13053151 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile

Katalognummer: B13053151
Molekulargewicht: 284.28 g/mol
InChI-Schlüssel: QDJCTHJSORGMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is a fluorinated heterocyclic compound. This compound is part of the broader class of fluorinated pyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzyme activity by forming strong hydrogen bonds or electrostatic interactions with the active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is unique due to its combination of a fluorine atom, a methoxybenzyl group, and a vinylnicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C16H13FN2O2

Molekulargewicht

284.28 g/mol

IUPAC-Name

2-ethenyl-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C16H13FN2O2/c1-3-15-12(9-18)8-14(17)16(19-15)21-10-11-4-6-13(20-2)7-5-11/h3-8H,1,10H2,2H3

InChI-Schlüssel

QDJCTHJSORGMMT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)C=C)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.